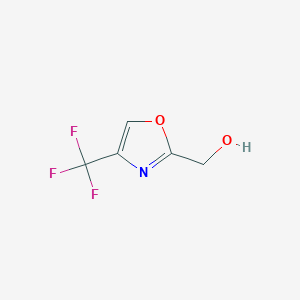
(4-(Trifluoromethyl)oxazol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Trifluoromethyl)oxazol-2-yl)methanol is a heterocyclic compound featuring an oxazole ring substituted with a trifluoromethyl group at the 4-position and a hydroxymethyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Trifluoromethyl)oxazol-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of trifluoromethyl-substituted nitriles with amino alcohols under acidic or basic conditions to form the oxazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. These methods often utilize catalysts and automated systems to maintain consistent reaction conditions and product quality .
化学反应分析
Types of Reactions: (4-(Trifluoromethyl)oxazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group typically yields aldehydes or acids, while substitution reactions can produce a variety of functionalized oxazoles .
科学研究应用
(4-(Trifluoromethyl)oxazol-2-yl)methanol has diverse applications in scientific research:
作用机制
The mechanism of action of (4-(Trifluoromethyl)oxazol-2-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The hydroxymethyl group may also participate in hydrogen bonding, further influencing the compound’s interactions with its targets .
相似化合物的比较
- (2-Trifluoromethyl-oxazol-4-yl)methanol
- (4-(Trifluoromethyl)oxazol-5-yl)methanol
- (2-(Trifluoromethyl)oxazole)
Comparison: (4-(Trifluoromethyl)oxazol-2-yl)methanol is unique due to the specific positioning of its functional groups, which influences its reactivity and interactions. Compared to (2-Trifluoromethyl-oxazol-4-yl)methanol, the 4-position trifluoromethyl group in this compound provides different steric and electronic effects, leading to distinct chemical behaviors . Similarly, the presence of the hydroxymethyl group at the 2-position differentiates it from other trifluoromethyl-substituted oxazoles .
属性
分子式 |
C5H4F3NO2 |
|---|---|
分子量 |
167.09 g/mol |
IUPAC 名称 |
[4-(trifluoromethyl)-1,3-oxazol-2-yl]methanol |
InChI |
InChI=1S/C5H4F3NO2/c6-5(7,8)3-2-11-4(1-10)9-3/h2,10H,1H2 |
InChI 键 |
FXBHZPYIEOUOOY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(O1)CO)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


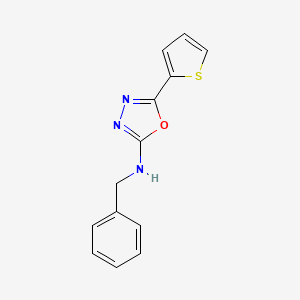
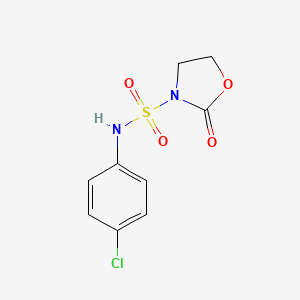
![8'-(Diphenylphosphoryl)[1,1'-binaphthalen]-8-ol](/img/structure/B12905444.png)
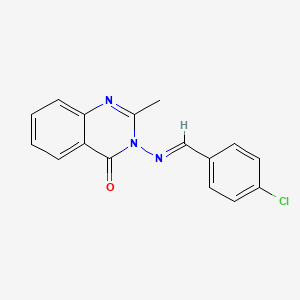
![3-[(Methanesulfonyl)methyl]-5-methoxy-1,3,4-thiadiazol-2(3H)-one](/img/structure/B12905464.png)
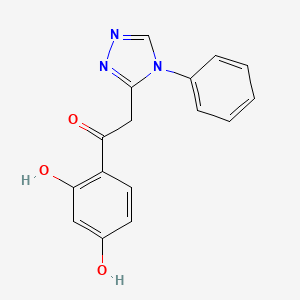
![2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethan-1-ol](/img/structure/B12905477.png)
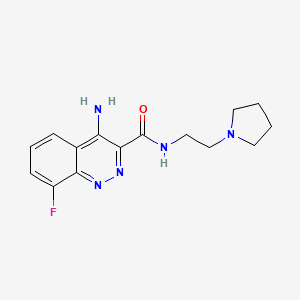
![2-[(5Z)-5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B12905484.png)
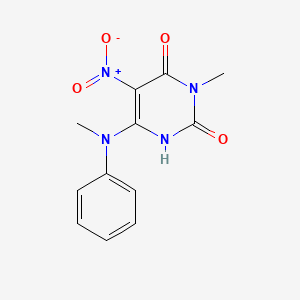
![2-Butyl-5,6-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B12905489.png)
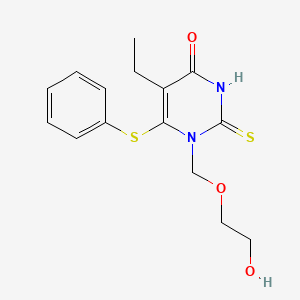
![5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one](/img/structure/B12905506.png)
![Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12905515.png)
